physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorine atom, a trifluoromethyl group, and an amine on a pyrimidine scaffold, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems, guiding lead optimization, and developing suitable formulations.
This technical guide provides a comprehensive overview of the core . Recognizing the limited availability of direct experimental data in public literature, this document not only presents known information but also details the authoritative, field-proven methodologies for the experimental determination of these crucial parameters. This approach is designed to empower researchers to generate robust and reliable data, ensuring a solid foundation for their drug development programs.
Chemical Identity and Structure
The unique arrangement of functional groups in 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine dictates its chemical reactivity and physical characteristics.
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IUPAC Name: 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
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CAS Number: 1201657-24-0[1]
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Molecular Formula: C₅H₃ClF₃N₃[1]
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Molecular Weight: 197.55 g/mol [1]
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Canonical SMILES: C1=C(C(=NC(=N1)N)Cl)C(F)(F)F[1]
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InChI Key: InChI=1S/C5H3ClF3N3/c6-4-8-2(5(7,8)9)1-10-3(4)11/h1H,(H2,10,11)
Structural Diagram
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Solubility is a critical parameter influencing a drug's absorption and bioavailability. It is typically determined in aqueous buffers at various pH values and in relevant organic solvents.
Experimental Protocol: Thermodynamic Solubility Measurement
This method determines the equilibrium solubility of a compound.
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Preparation of Solutions:
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Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
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Prepare solutions of relevant organic solvents (e.g., ethanol, DMSO, methanol).
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Equilibration:
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Add an excess amount of solid 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine to each solution in separate vials.
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing:
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After equilibration, allow the suspensions to settle.
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Filter the supernatant through a 0.45 µm filter to remove undissolved solid.
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Quantification:
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Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
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pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. [2][3][4]
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Apparatus and Reagents:
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Calibrated pH meter and electrode.
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Automated titrator or a burette.
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Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).
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A solution of potassium chloride (e.g., 0.15 M) to maintain constant ionic strength. [2]
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Sample Preparation:
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Dissolve a precisely weighed amount of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).
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Add the ionic strength adjuster.
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Titration Procedure:
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Immerse the pH electrode in the sample solution and allow it to equilibrate.
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Titrate the solution with the standardized acid or base in small, precise increments.
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Record the pH value after each addition, ensuring the reading is stable.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
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Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
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Caption: Workflow for pKa Determination by Potentiometric Titration.
logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and "gold standard" technique for logP determination. [5][6]
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Pre-equilibration of Solvents:
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Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD) in a separatory funnel.
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Shake vigorously and allow the phases to separate completely to ensure mutual saturation.
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Partitioning of the Compound:
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Dissolve a known amount of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine in the pre-equilibrated n-octanol or aqueous phase.
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Add a known volume of the other pre-equilibrated phase.
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Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).
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Phase Separation and Quantification:
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Centrifuge the mixture to ensure complete separation of the two phases.
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Carefully withdraw an aliquot from each phase.
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Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
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Calculation of logP:
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Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
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logP = log₁₀(P)
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Spectroscopic Characterization
Spectroscopic analysis provides valuable information about the chemical structure and purity of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by providing information about the connectivity and chemical environment of the hydrogen and carbon atoms. For this molecule, ¹⁹F NMR would also be highly informative for characterizing the trifluoromethyl group.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H stretches from the amine group, C-Cl bonds, and vibrations associated with the pyrimidine ring and the C-F bonds of the trifluoromethyl group.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The pyrimidine ring system is expected to show characteristic UV absorbance.
Stability
The chemical stability of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine under various conditions (e.g., pH, temperature, light) is crucial for determining its shelf-life and potential degradation pathways. Stability studies typically involve storing the compound under stressed conditions and analyzing for degradation products over time using a stability-indicating HPLC method.
Conclusion
This technical guide has outlined the essential and provided detailed, field-proven methodologies for their experimental determination. A thorough understanding and accurate measurement of these properties are indispensable for advancing this promising molecule through the drug discovery and development pipeline. The provided protocols serve as a robust framework for researchers to generate high-quality data, enabling informed decision-making and ultimately contributing to the successful development of new therapeutics.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Takács-Novák, K., Box, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
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Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
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ABL Technology. (n.d.). 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine. Retrieved from [Link]
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Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
